molecular formula C18H16ClN3O3 B2814857 N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105251-37-3

N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2814857
CAS No.: 1105251-37-3
M. Wt: 357.79
InChI Key: HIZHXSNXNYJVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a chlorinated phenyl group, a pyrido[1,2-a]pyrimidinone moiety, and an acetamide linkage, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone ring system.

    Chlorination and Methylation: The phenyl ring is chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

    Coupling Reaction: The chlorinated and methylated phenyl derivative is then coupled with the pyrido[1,2-a]pyrimidinone core through an acetamide linkage. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)oxy)acetamide: Similar structure but with a different position of the pyrimidinone moiety.

    N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-4-yl)oxy)acetamide: Another positional isomer with variations in the pyrimidinone ring.

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-5-4-8-22-17(24)9-16(21-18(11)22)25-10-15(23)20-14-7-3-6-13(19)12(14)2/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZHXSNXNYJVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.